molecular formula C25H30N2 B4986423 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine

1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine

Cat. No. B4986423
M. Wt: 358.5 g/mol
InChI Key: IUJKKRUVOOZXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of adamantane, a bicyclic organic compound, and carbazole, an aromatic organic compound. The combination of these two compounds results in a unique structure that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to interact with various molecular targets such as enzymes and receptors, which play a crucial role in disease pathogenesis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response. It has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis, which are all important processes in cancer development.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine in lab experiments is its unique structure, which allows for the modulation of various molecular targets. Additionally, this compound has been shown to possess low toxicity and high bioavailability, making it an ideal candidate for therapeutic use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, more research is needed to determine the optimal dosage and administration route for this compound to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine involves the reaction of adamantane-1-carboxylic acid with 9-ethyl-9H-carbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The potential applications of 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine in scientific research are vast. This compound has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2/c1-2-27-23-6-4-3-5-21(23)22-12-17(7-8-24(22)27)16-26-25-13-18-9-19(14-25)11-20(10-18)15-25/h3-8,12,18-20,26H,2,9-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJKKRUVOOZXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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